5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-7-6-9(4-5-10(7)13)17-8(2)11-14-15-12(18)16(11)3/h4-6,8H,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHFGWLUKGNGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C2=NNC(=S)N2C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397467 | |
| Record name | 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724749-60-4 | |
| Record name | 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate to form 4-chloro-3-methylphenoxyethyl acetate. This intermediate is then reacted with hydrazine hydrate to produce 4-chloro-3-methylphenoxyethyl hydrazine. The final step involves the cyclization of this intermediate with carbon disulfide and methyl iodide to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as succinate dehydrogenase, which plays a crucial role in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to the death of target organisms, such as fungi and bacteria.
Comparison with Similar Compounds
Antitumor Activity
Antifungal and Antibacterial Activity
Biological Activity
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxic effects, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
- IUPAC Name : this compound
- CAS Number : 724749-60-4
- Molecular Formula : C12H14ClN3OS
- Molecular Weight : 283.78 g/mol
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole ring and the introduction of the thiol group. The synthesis pathway can be summarized as follows:
- Formation of the Triazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole structure.
- Introduction of the Thiol Group : The thiol group is introduced through a substitution reaction involving thiolating agents.
Cytotoxic Activity
Recent studies have highlighted the significant cytotoxic effects of this compound against various cancer cell lines. For instance:
- MCF-7 and HeLa Cell Lines : In vitro assays demonstrated that compounds with similar triazole structures exhibited IC50 values ranging from 29 μM to over 100 μM against these cell lines . The presence of electron-withdrawing groups like chlorine enhances lipophilicity and interaction with cellular targets, contributing to increased cytotoxicity.
Antimicrobial Activity
Research has indicated that triazole derivatives possess notable antimicrobial properties. The compound's structure suggests potential effectiveness against a range of pathogens due to its ability to interfere with microbial cell membranes and metabolic processes.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features. Key observations include:
- Electron-Withdrawing Groups : The presence of halogen substituents (e.g., chlorine) on the phenyl ring enhances biological activity by increasing electron affinity.
- Thiol Group Contribution : The thiol moiety is crucial for enhancing solubility and reactivity, which may improve interaction with biological targets.
Study 1: Cytotoxicity Evaluation
A study evaluated various triazole derivatives for their cytotoxic effects using MTT assays. The results indicated that modifications to the phenyl ring significantly influenced cytotoxicity profiles. Specifically, compounds with dual functional groups showed improved activity against HeLa cells compared to those with single substitutions .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives, including our compound of interest. It was found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in infectious diseases .
Data Table
| Compound Name | CAS Number | IC50 (μM) | Cell Line | Activity Type |
|---|---|---|---|---|
| Compound A | 724749-60-4 | 29 | HeLa | Cytotoxic |
| Compound B | 724749-60-4 | >100 | MCF-7 | Cytotoxic |
| Compound C | - | <50 | Various Bacteria | Antimicrobial |
Q & A
Q. Q1. What are the optimal synthetic routes for producing 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Precursor Preparation : React 4-chloro-3-methylphenol with ethyl bromoacetate to form an intermediate ester (e.g., phenoxyethyl bromide) .
Triazole Formation : Cyclize the intermediate with thiocarbazide or thiosemicarbazide derivatives under basic conditions (e.g., NaOH in ethanol at 60–80°C) .
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key Variables : Reaction temperature (60–100°C), solvent polarity (DMF for cyclization), and stoichiometric ratios of precursors (1:1.2 for phenoxyethyl bromide to thiocarbazide) .
Q. Q2. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer :
Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl group at N4, chloro-methylphenoxy moiety) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 283.78) .
X-ray Crystallography : Resolve spatial arrangement of the triazole ring, thiol group, and phenoxyethyl chain .
Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (±0.3% tolerance) .
Q. Q3. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer :
Antimicrobial Screening :
- Agar Diffusion : Test against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains at 50–200 µg/mL .
Enzyme Inhibition :
- CYP450 Assay : Measure IC₅₀ against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
Cytotoxicity :
- MTT Assay : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. Q4. How can contradictory data on bioactivity between in vitro and in vivo models be resolved?
Methodological Answer :
Pharmacokinetic Profiling :
- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify degradation via HPLC .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., oxidized thiol or glucuronidated products) .
Dose-Response Refinement :
- Adjust dosing regimens in rodent models to account for metabolic clearance differences (e.g., 10 mg/kg vs. 50 mg/kg) .
Q. Q5. What strategies mitigate off-target effects in enzyme inhibition studies?
Methodological Answer :
Computational Docking :
- Use AutoDock Vina to predict binding affinities to non-target enzymes (e.g., acetylcholinesterase vs. CYP450) .
Selectivity Screening :
- Pan-Assay Interference Compounds (PAINS) Filters : Exclude compounds with reactive thiols or redox-active moieties .
SAR Analysis :
- Modify substituents (e.g., replace 4-chloro-3-methylphenoxy with 4-fluoro-3-methoxy) to reduce promiscuity .
Q. Q6. How can metabolic instability of the thiol group be addressed?
Methodological Answer :
Prodrug Design :
- Synthesize disulfide prodrugs (e.g., 5-thiomethyl derivatives) for glutathione-mediated activation in target tissues .
Stabilization via Chelation :
- Coordinate the thiol group with transition metals (e.g., Zn²⁺) to prevent oxidation .
Structural Analogues :
- Replace the thiol with a sulfonamide (-SO₂NH₂) to enhance metabolic stability .
Q. Q7. What computational methods predict its environmental toxicity?
Methodological Answer :
QSAR Modeling :
- Use EPI Suite to estimate biodegradation (BIOWIN) and aquatic toxicity (ECOSAR) .
Molecular Dynamics :
- Simulate interactions with soil organic matter (e.g., humic acid) to predict persistence .
Read-Across Analysis :
- Compare with structurally similar triazoles (e.g., 4-allyl-5-phenyl derivatives) with known ecotoxicological data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
